N,N-二乙基-2-(7-甲基-4-氧代吡啶并[1,2-a][1,3,5]三嗪-2-基)硫代乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide, also known as DMTS, is a novel compound that has gained attention in the scientific community due to its potential applications in medical research. DMTS is a sulfanylacetamide derivative that has been synthesized using a unique method, and its mechanism of action and physiological effects have been studied extensively.
科学研究应用
Antitumor Activity
The quinazoline skeleton, to which this compound belongs, has demonstrated antitumor potential . Specifically, 4-arylamino-quinazoline derivatives have been found to suppress tumor cell growth by selectively inhibiting EGFR phosphorylation. In the case of our compound, it exhibits remarkable inhibitory activity against the MKN45 cell line, surpassing even the positive control Gefitinib . Further studies could explore its mechanism of action and potential as an anticancer agent.
EGFR-Tyrosine Kinase Inhibition
Given the structural similarity to Gefitinib and other EGFR-Tyrosine Kinase Inhibitors (EGFR-TKIs), investigating the compound’s interaction with EGFR could yield valuable insights. EGFR-TKIs play a crucial role in cancer therapy, and novel derivatives like this one may offer alternative treatment options .
Crystal Structure Studies
The crystal structure of this compound has been characterized by X-ray diffraction analysis, providing essential information about its three-dimensional arrangement. Understanding the molecular packing and intermolecular interactions can guide further modifications for improved biological activity .
Structure-Activity Relationship (SAR)
Exploring the relationship between the compound’s structure and its biological activity is essential. By synthesizing related derivatives and systematically varying functional groups, researchers can uncover SAR trends. This knowledge informs rational drug design and optimization .
Drug Development
Considering the compound’s antitumor potential, it could serve as a lead compound for drug development. Medicinal chemists can modify its structure to enhance efficacy, reduce toxicity, and improve pharmacokinetic properties. The goal would be to create a potent and selective anticancer agent .
Pharmacological Profiling
Beyond antitumor activity, researchers should investigate other pharmacological effects. Assessing its impact on other cellular pathways, toxicity, and metabolic stability will provide a comprehensive profile. Such profiling informs decisions about its suitability for clinical development .
作用机制
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through a variety of mechanisms, including inhibition, activation, or modulation of the target’s function .
Biochemical Pathways
Similar compounds have been reported to affect a variety of biochemical pathways, often resulting in a broad range of biological activities .
Result of Action
Similar compounds have been reported to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
属性
IUPAC Name |
N,N-diethyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-4-17(5-2)12(19)9-21-13-15-11-7-6-10(3)8-18(11)14(20)16-13/h6-8H,4-5,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRJANSTILDKNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC(=O)N2C=C(C=CC2=N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。